2-Fluoro-6-(isopropoxy)benzamide
Description
Properties
IUPAC Name |
2-fluoro-6-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOVSCGMGCVATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(isopropoxy)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-nitrophenol.
Isopropylation: The hydroxyl group of 2-fluoro-6-nitrophenol is converted to an isopropoxy group using isopropyl iodide in the presence of a base such as potassium carbonate.
Reduction: The nitro group is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.
Amidation: Finally, the amine group is converted to a benzamide by reacting with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(isopropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidation of the isopropoxy group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the benzamide group can yield the corresponding amine.
Substitution: Substitution of the fluorine atom can result in various substituted benzamides.
Scientific Research Applications
2-Fluoro-6-(isopropoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(isopropoxy)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The isopropoxy group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its potential biological activities.
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological and physicochemical properties of 2-fluoro-6-(isopropoxy)benzamide can be contextualized by comparing it to structurally related benzamides:
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Substituents : Benzamide core with a 3,4-dimethoxyphenethylamine side chain.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, melting point 90°C) .
- No direct biological activity data is provided in the evidence.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
- Substituents : 2-hydroxybenzamide with a 3,4-methoxyphenethylamine side chain.
- Synthesis : Lower yield (34%) and higher melting point (96°C) compared to Rip-B, suggesting steric or electronic challenges in synthesis .
- Properties : The hydroxyl group improves solubility but may reduce cell permeability relative to the isopropoxy group in the target compound.
2-Bromo-6-isopropoxybenzamide
- Substituents : Bromine at the 2-position instead of fluorine.
Compound 41 (HCV NS5B Inhibitor)
- Substituents : this compound core with additional functionalized side chains.
- Activity : IC₅₀ of 0.5 µM against HCV NS5B, highlighting the critical role of fluorine and isopropoxy groups in optimizing potency .
Key Findings and Trends
Substituent Effects :
- Fluorine vs. Bromine : Fluorine’s electronegativity enhances binding interactions, whereas bromine may introduce steric bulk and reduce affinity .
- Isopropoxy vs. Methoxy/Hydroxy : The isopropoxy group improves lipophilicity and membrane permeability compared to polar groups (e.g., -OH, -OCH₃), which may enhance bioavailability .
Synthetic Accessibility :
- Methoxy-substituted benzamides (e.g., Rip-B) are synthesized with higher yields (80%) than hydroxylated analogues (Rip-D, 34%), suggesting steric or electronic challenges in introducing polar groups .
Biological Activity :
- Fluorine and isopropoxy groups in compound 41 contribute to sub-micromolar HCV NS5B inhibition, outperforming earlier hits lacking these substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
